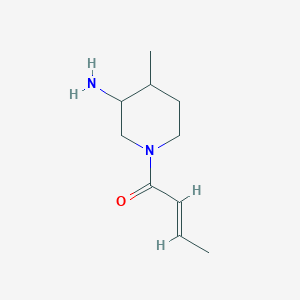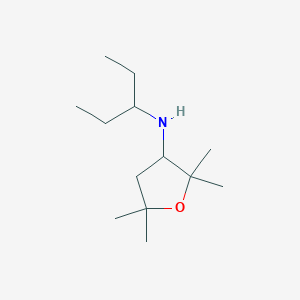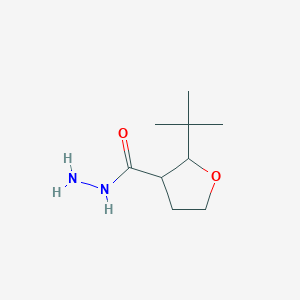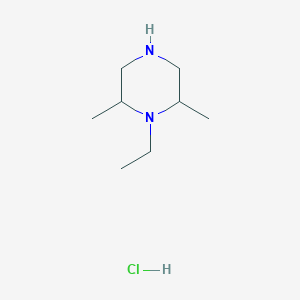
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an acetyl group, a propan-2-yloxy group, and a tetrahydroquinoline core
Métodos De Preparación
The synthesis of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the hydroxyl group with isopropyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or propan-2-yloxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroquinolines.
Aplicaciones Científicas De Investigación
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:
1-Acetyl-1,2,3,4-tetrahydroquinoline: Lacks the propan-2-yloxy group, which may result in different chemical reactivity and biological activity.
6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline:
Quinoline derivatives: These compounds have a fully aromatic quinoline ring, which can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-acetyl-6-propan-2-yloxy-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(8-11)14(17)6-7-15(13)10(3)16/h4-5,8-9H,6-7H2,1-3H3 |
Clave InChI |
JRDSREPUPUNSPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)N(CCC2=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)








